![molecular formula C17H17F3N4O B2572195 3-(1H-1,2,3-Triazol-1-yl)-8-[3-(Trifluormethyl)benzoyl]-8-azabicyclo[3.2.1]octan CAS No. 2195938-94-2](/img/structure/B2572195.png)
3-(1H-1,2,3-Triazol-1-yl)-8-[3-(Trifluormethyl)benzoyl]-8-azabicyclo[3.2.1]octan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1H-1,2,3-triazol-1-yl)-8-[3-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane is a useful research compound. Its molecular formula is C17H17F3N4O and its molecular weight is 350.345. The purity is usually 95%.
BenchChem offers high-quality 3-(1H-1,2,3-triazol-1-yl)-8-[3-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1H-1,2,3-triazol-1-yl)-8-[3-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Verbindung 10ec wurde synthetisiert und auf ihre in-vitro-zytotoxische Aktivität gegen verschiedene Krebszelllinien, einschließlich BT-474, HeLa, MCF-7, NCI-H460 und HaCaT-Zellen, getestet .
- Es bindet an die Colchicin-Bindungsstelle von Tubulin, was auf ein Potenzial als Antimitikum hindeutet .
- Obwohl die antifungale Aktivität nicht direkt untersucht wurde, haben verwandte Azole potente antifungale Eigenschaften gezeigt .
- Di(1H-Benzo[d][1,2,3]triazol-1-yl)methan-Derivate wurden als effiziente Liganden in Pd-katalysierten Sonogashira-Kupplungsreaktionen eingesetzt .
- Die Koordinationschemie von Bis(1,2,3-triazol-1-yl)methan-basierten Liganden wurde gegen Aluminium und Zink untersucht .
Zytotoxizität und Antikrebs-Eigenschaften
Hemmung der Tubulin-Polymerisation
Antifungal-Eigenschaften
Pd-katalysierte Sonogashira-Kupplung
Koordinationschemie
Furazan-Derivate
Zusammenfassend lässt sich sagen, dass Verbindung 10ec vielversprechend in der Krebsforschung, in antifungal-Studien und in der synthetischen Chemie ist. Ihre einzigartige Struktur und ihre biologischen Wirkungen machen sie zu einem interessanten Kandidaten für weitere Untersuchungen in verschiedenen wissenschaftlichen Disziplinen. 🌟
Wirkmechanismus
Target of Action
The primary target of 3-(1H-1,2,3-triazol-1-yl)-8-[3-(trifluoromethyl)benzoyl]-8-azabicyclo[32Similar compounds have been reported to act as transmembrane anion carriers .
Mode of Action
The exact mode of action of 3-(1H-1,2,3-triazol-1-yl)-8-[3-(trifluoromethyl)benzoyl]-8-azabicyclo[32It’s suggested that similar compounds selectively transport chloride ions across the cell membrane .
Biochemical Pathways
The specific biochemical pathways affected by 3-(1H-1,2,3-triazol-1-yl)-8-[3-(trifluoromethyl)benzoyl]-8-azabicyclo[32The transport of chloride ions can influence various cellular processes, including the regulation of cell volume, ph, and membrane potential .
Result of Action
The molecular and cellular effects of 3-(1H-1,2,3-triazol-1-yl)-8-[3-(trifluoromethyl)benzoyl]-8-azabicyclo[32The transport of chloride ions can influence various cellular processes, including the regulation of cell volume, ph, and membrane potential .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 3-(1H-1,2,3-triazol-1-yl)-8-[3-(trifluoromethyl)benzoyl]-8-azabicyclo[32Factors such as ph, temperature, and the presence of other ions can potentially influence the activity of similar compounds .
Eigenschaften
IUPAC Name |
[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-[3-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4O/c18-17(19,20)12-3-1-2-11(8-12)16(25)24-13-4-5-14(24)10-15(9-13)23-7-6-21-22-23/h1-3,6-8,13-15H,4-5,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOSDBHJPKUXWBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CC(=CC=C3)C(F)(F)F)N4C=CN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

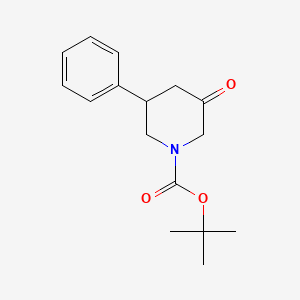

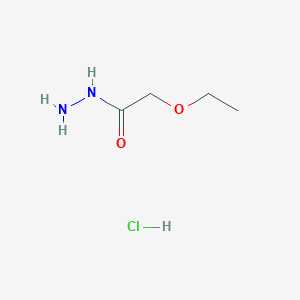
![N-(3-fluorophenyl)-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2572117.png)


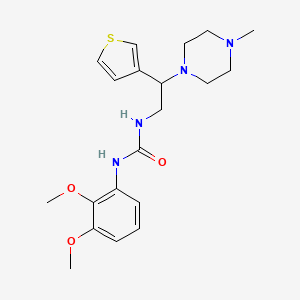
![2-{[3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2572123.png)
![Ethyl 5-azaspiro[3.4]octane-8-carboxylate hydrochloride](/img/structure/B2572125.png)
![N-[4-ethoxy-3-(pyrrolidine-1-sulfonyl)phenyl]-6-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2572126.png)
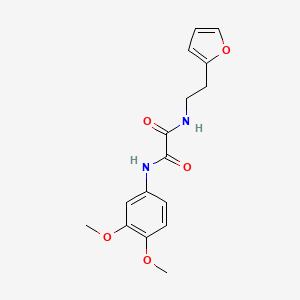
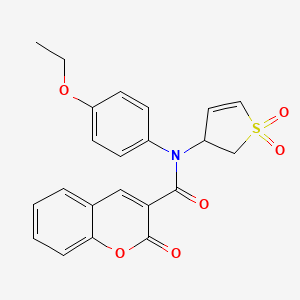
![2-[8-(benzylsulfanyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]acetamide](/img/structure/B2572133.png)
